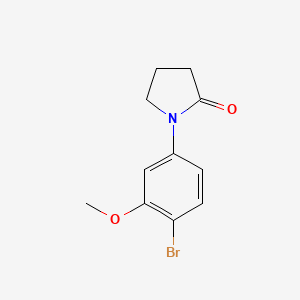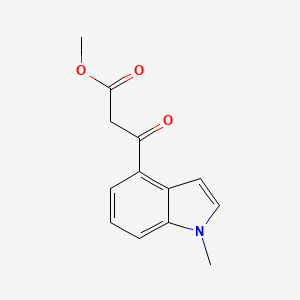
1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(4-Bromo-3-méthoxyphényl)pyrrolidin-2-one est un composé chimique appartenant à la classe des pyrrolidinones. Les pyrrolidinones sont connues pour leurs diverses activités biologiques et sont largement utilisées en chimie médicinale. Ce composé, en particulier, possède un atome de brome et un groupe méthoxy lié au cycle phényle, ce qui peut influencer sa réactivité chimique et ses propriétés biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(4-Bromo-3-méthoxyphényl)pyrrolidin-2-one peut être réalisée par différentes voies de synthèse. Une méthode courante implique la réaction de la 4-bromo-3-méthoxybenzaldéhyde avec la pyrrolidine en présence d'un catalyseur approprié. La réaction se déroule généralement dans des conditions douces, et le produit est obtenu après purification .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La 1-(4-Bromo-3-méthoxyphényl)pyrrolidin-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des dérivés aminés .
Applications de la recherche scientifique
La 1-(4-Bromo-3-méthoxyphényl)pyrrolidin-2-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 1-(4-Bromo-3-méthoxyphényl)pyrrolidin-2-one implique son interaction avec des cibles moléculaires spécifiques. Les groupes brome et méthoxy peuvent influencer son affinité de liaison et sa sélectivité envers ces cibles. Le composé peut exercer ses effets par diverses voies, notamment l'inhibition d'enzymes ou la modulation de l'activité des récepteurs .
Applications De Recherche Scientifique
1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(3-Bromo-4-méthoxyphényl)pyrrolidin-2-one
- 1-(4-Chloro-3-méthoxyphényl)pyrrolidin-2-one
- 1-(4-Bromo-3-hydroxyphényl)pyrrolidin-2-one
Unicité
La 1-(4-Bromo-3-méthoxyphényl)pyrrolidin-2-one est unique en raison du positionnement spécifique des groupes brome et méthoxy sur le cycle phényle. Cet arrangement structurel peut influencer sa réactivité chimique et ses propriétés biologiques, la différenciant d'autres composés similaires .
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
1-(4-bromo-3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-7-8(4-5-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
XTTZKCLHKJMIFP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N2CCCC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)











